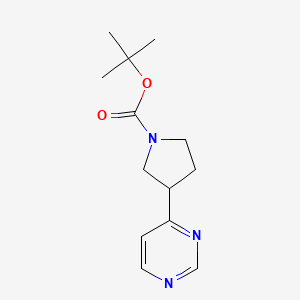
4-(1-Boc-3-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Boc-3-pyrrolidinyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Boc-3-pyrrolidinyl)pyrimidine typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is first synthesized and protected with a Boc group to form 1-Boc-3-pyrrolidine.
Coupling with Pyrimidine: The protected pyrrolidinyl intermediate is then coupled with a pyrimidine derivative under suitable reaction conditions, often involving a base and a coupling agent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 4-(1-Boc-3-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The pyrimidine ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
4-(1-Boc-3-pyrrolidinyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the synthesis of materials and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The Boc group provides protection during synthetic processes, ensuring the stability of the intermediate.
類似化合物との比較
4-(1-Boc-3-pyrrolidinyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-(1-Boc-3-pyrrolidinyl)pyrazine: Features a pyrazine ring, offering different electronic properties.
4-(1-Boc-3-pyrrolidinyl)quinoline: Contains a quinoline ring, which can impact its biological activity.
Uniqueness: 4-(1-Boc-3-pyrrolidinyl)pyrimidine is unique due to its specific combination of a pyrimidine ring and a Boc-protected pyrrolidinyl group
特性
IUPAC Name |
tert-butyl 3-pyrimidin-4-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-5-10(8-16)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDDYDYQPWGAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)
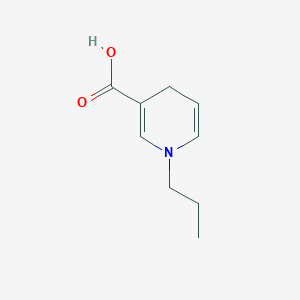
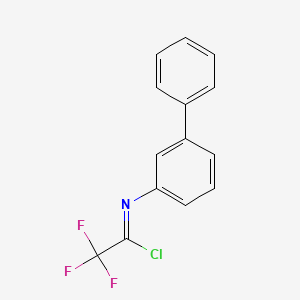

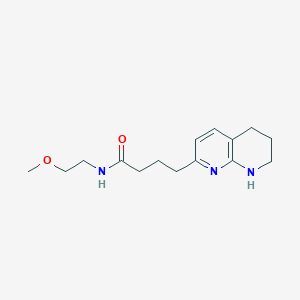
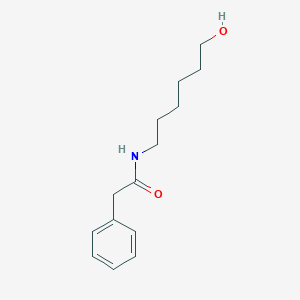

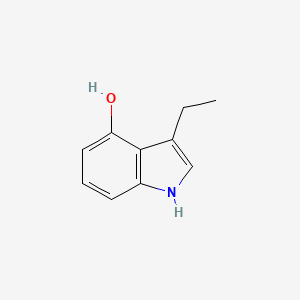
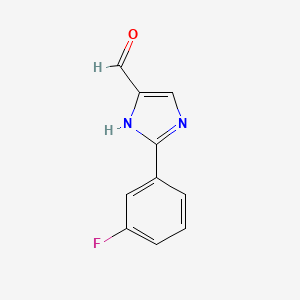
![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
